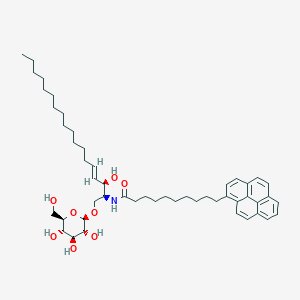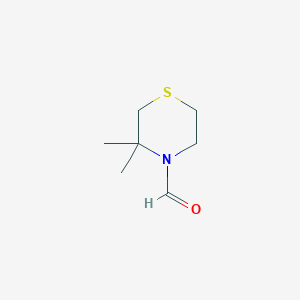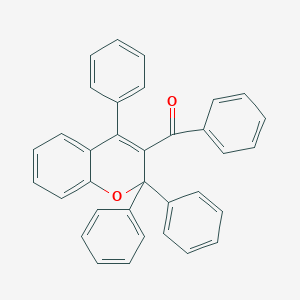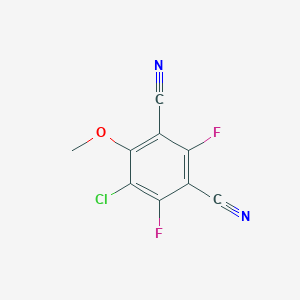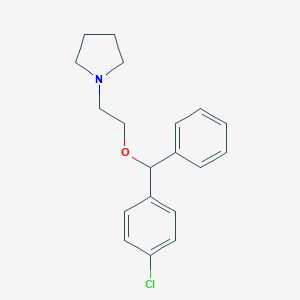
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine, also known as CPP or CPP-32, is a chemical compound that has been widely used in scientific research. CPP is a potent inhibitor of caspase-3, a key enzyme involved in apoptosis or programmed cell death. The inhibition of caspase-3 by CPP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cell death and related processes.
作用機序
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine acts as a potent inhibitor of caspase-3 by binding to the active site of the enzyme. This binding prevents the cleavage of caspase-3 substrates, leading to the inhibition of apoptosis. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have other effects on cell signaling pathways, such as the inhibition of JNK and p38 MAPK pathways.
生化学的および生理学的効果
In addition to its role in apoptosis, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been shown to have various other biochemical and physiological effects. It has been shown to protect cells from oxidative stress, inhibit inflammation, and modulate calcium signaling. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have neuroprotective effects, protecting neurons from various insults such as ischemia and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in lab experiments is its potent inhibition of caspase-3, which allows for the study of apoptosis and related processes. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, one limitation of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is its potential off-target effects, which may complicate the interpretation of results.
将来の方向性
There are many possible future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine. One direction is the study of the effects of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine on different cell types and in different disease models. Another direction is the development of new 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine analogs with improved potency and specificity for caspase-3 inhibition. Additionally, the use of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Conclusion
In conclusion, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a valuable tool for scientific research, particularly in the study of apoptosis and related processes. Its potent inhibition of caspase-3 and other effects on cell signaling pathways make it a versatile compound for investigating various diseases and physiological processes. While there are limitations to its use, the potential future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine are numerous and exciting.
合成法
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be synthesized using a multi-step process, starting with the reaction of p-chlorobenzyl chloride with alpha-bromoethylamine hydrobromide to form the intermediate 2-(alpha-(p-chlorophenyl)benzyloxy)ethylamine. This intermediate is then reacted with pyrrolidine in the presence of a base catalyst to form 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine.
科学的研究の応用
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been extensively used in scientific research to study apoptosis and related processes. It has been shown to inhibit caspase-3 activity in various cell types, including neurons, cardiomyocytes, and cancer cells. This inhibition of caspase-3 has been used to investigate the role of apoptosis in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
特性
CAS番号 |
102163-37-1 |
|---|---|
製品名 |
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine |
分子式 |
C19H22ClNO |
分子量 |
315.8 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2 |
InChIキー |
HPPADGKTEDXGAW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
同義語 |
1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
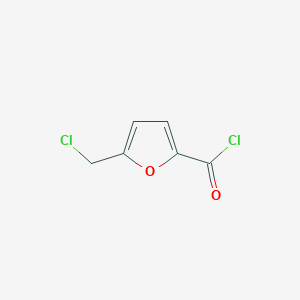


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
